molecular formula C26H45N3O3 B4529846 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B4529846
M. Wt: 447.7 g/mol
InChI Key: MESYEFRVYFYFJR-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.

    Reductive amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the corresponding amine.

    Etherification: This step involves the formation of an ether bond between an alcohol and an alkyl halide.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also involve continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol can be compared with other similar compounds, such as:

    Beta-blockers: These compounds share structural similarities and are used in the treatment of cardiovascular diseases.

    Phenoxypropanolamines: These compounds have similar chemical structures and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O3/c1-27(16-17-29-14-8-5-9-15-29)19-22-12-13-25(26(18-22)31-3)32-21-24(30)20-28(2)23-10-6-4-7-11-23/h12-13,18,23-24,30H,4-11,14-17,19-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESYEFRVYFYFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCCC1)CC2=CC(=C(C=C2)OCC(CN(C)C3CCCCC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 2
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1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 4
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-piperidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol

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